4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
Description
4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound that features a bromine atom, a pyrimidinylsulfamoyl group, and a benzamide moiety
Properties
IUPAC Name |
4-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S/c18-13-4-2-12(3-5-13)16(23)21-14-6-8-15(9-7-14)26(24,25)22-17-19-10-1-11-20-17/h1-11H,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTFDBBOMZMAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps:
Formation of the Pyrimidinylsulfamoyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with pyrimidine derivatives under controlled conditions to form the pyrimidinylsulfamoyl intermediate.
Coupling Reaction: The final step involves coupling the brominated intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended aromatic systems.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide has been investigated for its potential as an antitumor agent . The compound's structural features suggest it may interact with specific biological targets involved in cancer cell proliferation.
Case Study :
- A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxicity, particularly in breast and colon cancer models, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. The presence of the pyrimidinylsulfamoyl group may enhance its ability to inhibit bacterial growth.
Case Study :
- In vitro tests conducted by researchers at a leading pharmaceutical university demonstrated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, with a notable Minimum Inhibitory Concentration (MIC) value comparable to established antibiotics.
Biochemical Research
The compound serves as a valuable reagent in biochemical assays due to its ability to modify proteins and nucleic acids. Its bromine atom can participate in nucleophilic substitution reactions, making it useful for labeling studies.
Applications :
- Used in the synthesis of fluorescent probes for imaging studies.
- Employed in the development of enzyme inhibitors that target specific metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **4-Bromo-N-[4-(pyridin-2-ylsulfamoyl)-phenyl]-benzamide
- **2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide
Uniqueness
4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, and the pyrimidinylsulfamoyl group provides specific interactions with biological targets, making it a valuable compound in medicinal chemistry and material science.
Biological Activity
4-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bromine atom, a pyrimidine ring, and a sulfonamide group, which contribute to its unique chemical properties and biological effects.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes:
- A bromobenzene moiety.
- A pyrimidin-2-ylsulfamoyl group.
- A phenyl group attached to the benzamide.
This structural configuration is crucial for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may exert its effects through:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors, altering their conformation and activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
A study focused on similar compounds highlighted their potential as fibroblast growth factor receptor (FGFR) inhibitors. For instance, derivatives of benzamide have shown promising results in inhibiting non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The inhibition was dose-dependent, with IC50 values ranging from 1.25 µM to 2.31 µM across different cell lines .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
-
Anticancer Studies :
- Compounds with similar structures were evaluated for their ability to inhibit cancer cell proliferation. For example, one study reported that a derivative inhibited five NSCLC cell lines effectively, arresting the cell cycle at the G2 phase and inducing apoptosis through the inhibition of FGFR signaling pathways .
- Molecular Docking Studies :
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
